Desethylenenorfloxacin

Descripción general

Descripción

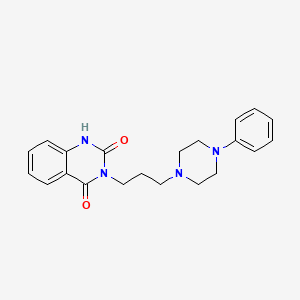

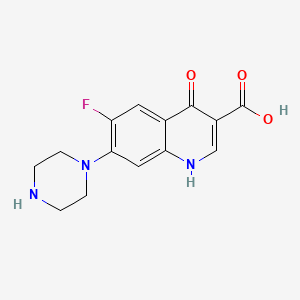

Desethylenenorfloxacin is a metabolite of norfloxacin, a synthetic fluoroquinolone antibiotic. It is primarily formed through the metabolic process where norfloxacin undergoes N-desethylation. This compound retains the core structure of norfloxacin, which includes a bicyclic ring system with a fluorine atom at position C-6 and a piperazine ring at position C-7. This compound is known for its antimicrobial properties and is studied for its pharmacokinetics and tissue distribution .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Desethylenenorfloxacin is typically synthesized through the metabolic pathway of norfloxacin. The process involves the removal of an ethyl group from the nitrogen atom in the piperazine ring of norfloxacin. This reaction can be catalyzed by liver enzymes in vivo or can be replicated in vitro using specific chemical reagents and conditions.

Industrial Production Methods: Industrial production of this compound involves the large-scale synthesis of norfloxacin followed by controlled N-desethylation. High-performance liquid chromatography (HPLC) is often used to isolate and purify this compound from the reaction mixture .

Análisis De Reacciones Químicas

Types of Reactions: Desethylenenorfloxacin undergoes various chemical reactions, including:

Oxidation: This reaction can lead to the formation of oxonorfloxacin.

Reduction: Although less common, reduction reactions can modify the quinolone ring.

Substitution: The fluorine atom at position C-6 can be substituted under specific conditions.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide or other oxidizing agents.

Reduction: Sodium borohydride or other reducing agents.

Substitution: Nucleophilic reagents such as amines or thiols.

Major Products Formed:

Oxonorfloxacin: Formed through oxidation.

Various substituted derivatives: Formed through substitution reactions

Aplicaciones Científicas De Investigación

Desethylenenorfloxacin has several scientific research applications:

Chemistry: Used to study the metabolic pathways of fluoroquinolones and their derivatives.

Biology: Investigated for its antimicrobial properties and its role in bacterial resistance mechanisms.

Medicine: Explored as a potential therapeutic agent for bacterial infections.

Industry: Utilized in the development of new antibiotics and in the study of drug metabolism

Mecanismo De Acción

Desethylenenorfloxacin exerts its effects by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication, transcription, repair, and recombination. By binding to these enzymes, this compound prevents the supercoiling of bacterial DNA, leading to the inhibition of bacterial growth and replication .

Comparación Con Compuestos Similares

Norfloxacin: The parent compound from which desethylenenorfloxacin is derived.

Oxonorfloxacin: Another metabolite of norfloxacin formed through oxidation.

Ciprofloxacin: A similar fluoroquinolone with a broader spectrum of activity.

Levofloxacin: Known for its enhanced activity against Gram-positive bacteria.

Uniqueness: this compound is unique due to its specific metabolic pathway and its distinct pharmacokinetic properties. Unlike norfloxacin, it has a different tissue distribution and elimination profile, making it a valuable compound for studying the metabolism and pharmacokinetics of fluoroquinolones .

Propiedades

IUPAC Name |

6-fluoro-4-oxo-7-piperazin-1-yl-1H-quinoline-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14FN3O3/c15-10-5-8-11(17-7-9(13(8)19)14(20)21)6-12(10)18-3-1-16-2-4-18/h5-7,16H,1-4H2,(H,17,19)(H,20,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UJWJPWVJLPLLEZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)C2=C(C=C3C(=C2)NC=C(C3=O)C(=O)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14FN3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40228963 | |

| Record name | Desethylenenorfloxacin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40228963 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

291.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

78295-91-7 | |

| Record name | Desethylenenorfloxacin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0078295917 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Desethylenenorfloxacin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40228963 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

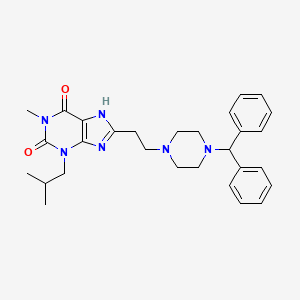

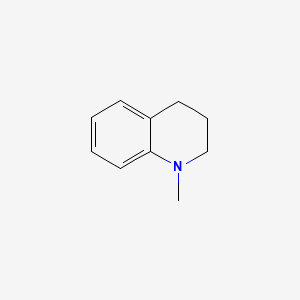

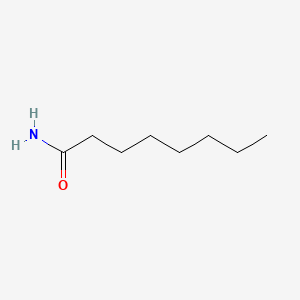

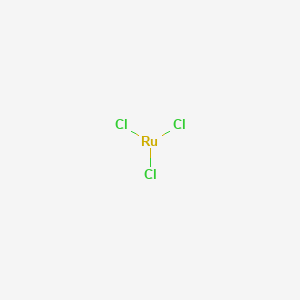

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

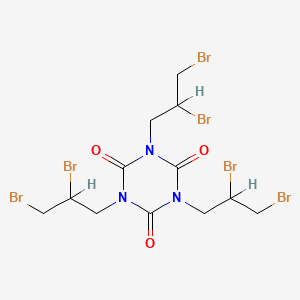

Feasible Synthetic Routes

Q1: What is the distribution of desethylenenorfloxacin in chickens and pigs after norfloxacin administration?

A1: this compound, a primary metabolite of norfloxacin, exhibits widespread tissue distribution in both chickens and pigs following norfloxacin administration. Studies demonstrate that after repeated oral administration of norfloxacin (8 mg/kg) to chickens for four days, this compound was found in considerable concentrations across various tissues. Notably, on day 12 after the last dose, the concentration of this compound in fat, kidneys, and liver was measured at 0.05 micrograms/g []. Similarly, in pigs, after four consecutive days of intramuscular norfloxacin administration (8 mg/kg), this compound was detected in significant concentrations in various tissues, including the liver and kidneys. On day 12 post-dosing, the concentration in these organs ranged from 0.015 to 0.017 microgram/g [].

Q2: How does the pharmacokinetic profile of this compound compare to its parent drug, norfloxacin, in chickens?

A2: While the provided research focuses on quantifying this compound concentrations, it primarily details the pharmacokinetic parameters of norfloxacin in chickens. The study reports that norfloxacin, after oral administration, reaches its peak plasma concentration (Tmax) rapidly at 0.22 ± 0.02 hours, with a maximum concentration (Cmax) of 2.89 ± 0.20 microgram/ml []. The elimination half-life (t1/2 beta) and mean residence time for norfloxacin are 12.8 ± 0.59 hours and 15.05 ± 0.81 hours, respectively. Further research specifically investigating the pharmacokinetic profile of this compound in chickens would be valuable for a comprehensive comparison.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(10-methyl-1,3,8-triazatricyclo[7.4.0.02,7]trideca-2(7),3,5,8,10,12-hexaen-4-yl)hydroxylamine](/img/structure/B1217063.png)